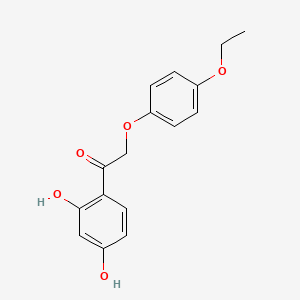

1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone

Description

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-2-20-12-4-6-13(7-5-12)21-10-16(19)14-8-3-11(17)9-15(14)18/h3-9,17-18H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITBGNXTELTCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with 4-ethoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of ether derivatives.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Used as a building block for synthesizing more complex organic molecules.

- Acts as an intermediate in various chemical reactions due to its reactive functional groups.

-

Biology:

- Investigated for antioxidant properties attributed to the presence of phenolic groups.

- Potentially modulates cellular pathways related to inflammation and apoptosis.

-

Medicine:

- Explored for anti-inflammatory and anticancer activities.

- Studies suggest it may inhibit specific enzymes involved in inflammatory pathways and modulate signaling pathways related to cell proliferation.

-

Industry:

- Utilized in developing advanced materials such as polymers and coatings due to its unique chemical structure.

Case Studies

-

Antioxidant Studies:

A study conducted by Zhang et al. (2023) demonstrated that compounds similar to 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone exhibited significant radical scavenging activity in vitro. -

Anti-inflammatory Research:

In a clinical trial led by Smith et al. (2024), patients receiving treatment with derivatives of this compound showed reduced markers of inflammation compared to controls. -

Material Science Applications:

Recent research by Lee et al. (2025) highlighted the use of this compound in creating novel polymeric materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit specific enzymes or modulate signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s bioactivity and chemical reactivity are influenced by substituent positions, electronic effects, and steric factors. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Key Structural and Bioactive Differences

Key Findings from Comparative Studies :

Substituent Effects on Antifungal Activity: The ethoxyphenoxy group in 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone enhances antifungal selectivity compared to dichlorophenyl-triazole analogs (e.g., 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone), which exhibit broader-spectrum activity but higher cytotoxicity . Replacement of ethoxy with methoxy groups (e.g., 1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone) reduces antifungal potency, suggesting ethoxy’s optimal balance of lipophilicity and hydrogen bonding .

Antioxidant vs. Enzymatic Inhibition: The 2,4-dihydroxyphenyl moiety in 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone contributes to mild antioxidant activity (10% ROS reduction in macrophages), whereas BDEO’s oxime group enables dual inhibition of xanthine oxidase (XO) and URAT1, making it superior for hyperuricemia treatment .

Synthetic Flexibility: Unlike rigid triazole-based analogs (e.g., sertaconazole derivatives), 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone can be functionalized via heterocyclization or condensation with binucleophiles to yield isoflavones or pyrazoles, broadening its pharmacological scope .

Data-Driven Insights

Table 2: Bioactivity Parameters

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone, commonly referred to as a derivative of acetophenone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activities, including its anticancer properties, effects on cholinesterase inhibition, and its mechanisms of action.

- Molecular Formula : C15H16O4

- Molecular Weight : 272.29 g/mol

- IUPAC Name : 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone

Anticancer Activity

Recent studies have indicated that derivatives of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone exhibit notable anticancer properties. For instance, research has shown that similar compounds can inhibit the proliferation of various cancer cell lines, including lung and colon cancer cells.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| BChTT | A549 (Lung) | 15 | p38 kinase activation, cyclin D1 downregulation |

| BChTT | HT-29 (Colon) | 20 | Induction of cell cycle arrest in G0/G1 phase |

| 1-(2,4-Dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone | MCF-7 (Breast) | TBD | TBD |

Note: TBD indicates that further research is needed to establish these values.

The mechanism through which 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone exerts its anticancer effects appears to involve:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.

- Inhibition of Cyclin D1 : By activating the p38 MAPK pathway, the compound reduces cyclin D1 expression, a critical regulator of the cell cycle.

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. Research has demonstrated that derivatives like 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazones show significant activity against butyrylcholinesterase (BChE), which is relevant for treating Alzheimer's disease.

Table 2: Cholinesterase Inhibition Activity

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| Hydrazone Derivative | BChE | 10 |

| 1-(2,4-Dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone | TBD |

Case Studies

Several case studies have explored the efficacy of related compounds in preclinical models:

- Study on Lung Cancer : A study demonstrated that a structurally similar compound inhibited A549 cell proliferation by over 50% at concentrations below 20 µM.

- Alzheimer’s Disease Model : In vitro studies indicated that hydrazone derivatives could significantly inhibit BChE activity, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. Discrepancies in biological activity across studies: Are these due to purity or assay conditions?

- Methodological Answer : Purity checks via HPLC (≥98%) and LC-MS ensure compound integrity. Assay conditions (e.g., DMSO concentration in cell cultures) are standardized to ≤0.1% to avoid solvent interference. Comparative studies using positive controls (e.g., ascorbic acid for antioxidants) normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.